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Compound of Interest

Compound Name: (+-)-Sinactine

Cat. No.: B150600 Get Quote

(±)-Sinactine, a tetrahydroprotoberberine alkaloid, has demonstrated a range of biological

activities, including antimicrobial, antiviral, and cytotoxic effects. This guide provides a

comparative overview of the available experimental data on (±)-Sinactine, alongside detailed

methodologies to facilitate the reproducibility of these findings.

Summary of Biological Activities
(±)-Sinactine, also known as Tetrahydroepiberberine, has been evaluated for its efficacy

against various microorganisms and its potential as an antiviral and cytotoxic agent. The

following table summarizes the key quantitative data from published studies.
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Biological Activity
Target
Organism/Cell Line

Quantitative Data Reference

Antifungal Activity Candida albicans MIC = 8 µg/ml [1]

Antibacterial Activity Escherichia coli MIC = 32-64 µg/ml [1]

Pseudomonas

aeruginosa
MIC = 32-64 µg/ml [1]

Proteus mirabilis MIC = 32-64 µg/ml [1]

Klebsiella

pneumoniae
MIC = 32-64 µg/ml [1]

Acinetobacter

baumannii
MIC = 32-64 µg/ml [1]

Staphylococcus

aureus
MIC = 32-64 µg/ml [1]

Bacillus subtilis MIC = 32-64 µg/ml [1]

Antiviral Activity
Parainfluenza-3 (PI-3)

virus in Vero cells

Inhibition of

cytopathogenic effect

at 16 µg/ml

[1]

Cytotoxicity HaCaT keratinocytes IC50 = 150 µM [1]

Comparison with Related Tetrahydroprotoberberine
Alkaloids
While direct comparative studies for the specific activities of (±)-Sinactine are limited, research

on analogous tetrahydroprotoberberine (THPB) alkaloids provides context for its potential

pharmacological profile. For instance, various THPB alkaloids have been shown to possess

affinity for dopamine and σ receptors.[2][3] One study on analogues of (±)-stepholidine, a

related THPB alkaloid, demonstrated that modifications to the core structure can significantly

alter receptor binding affinity.[2][3] Protoberberine alkaloids, a closely related class, are

generally recognized as active antibacterial agents.[4]
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Experimental Protocols
To ensure the reproducibility of the cited experimental results, detailed methodologies are

provided below.

Antimicrobial Susceptibility Testing (Minimum Inhibitory
Concentration - MIC)
The MIC values for (±)-Sinactine against various fungal and bacterial strains were likely

determined using a broth microdilution method, a standard procedure in microbiology.

General Protocol:

Preparation of Inoculum: A standardized suspension of the microbial culture is prepared in a

suitable broth medium to a specific cell density (e.g., 10^5 CFU/mL).

Serial Dilution of (±)-Sinactine: The compound is serially diluted in the broth medium in a 96-

well microtiter plate to obtain a range of concentrations.

Inoculation: Each well containing the diluted compound is inoculated with the microbial

suspension. Positive (microbe without compound) and negative (broth only) controls are

included.

Incubation: The microtiter plate is incubated under appropriate conditions (temperature, time)

for the specific microorganism.

Determination of MIC: The MIC is determined as the lowest concentration of (±)-Sinactine

that visibly inhibits the growth of the microorganism.

Antiviral Assay (Cytopathogenic Effect Inhibition)
The antiviral activity of (±)-Sinactine against the parainfluenza-3 virus was assessed by its

ability to inhibit the virus-induced cytopathogenic effect in Vero cells.

General Protocol:

Cell Culture: Vero cells are cultured in a suitable medium in 96-well plates until a confluent

monolayer is formed.
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Virus Inoculation: The cell monolayer is infected with a specific titer of the parainfluenza-3

virus.

Treatment: Immediately after infection, the culture medium is replaced with a medium

containing various concentrations of (±)-Sinactine. A virus control (infected, untreated cells)

and a cell control (uninfected, untreated cells) are included.

Incubation: The plates are incubated for a period sufficient for the virus to cause a visible

cytopathogenic effect in the virus control wells (e.g., 3-5 days).

Evaluation: The inhibition of the cytopathogenic effect is observed microscopically and can

be quantified using methods like the MTT assay to determine cell viability. The concentration

at which the cytopathogenic effect is inhibited is reported.[1]

Cytotoxicity Assay (IC50 Determination)
The half-maximal inhibitory concentration (IC50) of (±)-Sinactine on HaCaT keratinocytes

provides a measure of its cytotoxicity. This is commonly determined using an MTT or similar

cell viability assay.

General Protocol:

Cell Seeding: HaCaT keratinocytes are seeded into 96-well plates at a specific density and

allowed to adhere overnight.

Compound Treatment: The cells are treated with various concentrations of (±)-Sinactine for a

defined period (e.g., 24, 48, or 72 hours). A vehicle control (cells treated with the solvent

used to dissolve the compound) is included.

Cell Viability Assessment (MTT Assay):

The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added

to each well and incubated to allow viable cells to metabolize the MTT into formazan

crystals.

The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan

crystals.
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The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate

reader.

IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control.

The IC50 value, the concentration of the compound that reduces cell viability by 50%, is

determined by plotting a dose-response curve.[1]

Synthesis of (±)-Sinactine
For researchers interested in obtaining (±)-Sinactine for their studies, a concise asymmetric

total synthesis of (-)-Sinactine has been reported.[5] This three-step synthesis starts from

commercially available disubstituted phenylethylamine and disubstituted benzaldehyde and

utilizes an Ir-catalyzed enantioselective hydrogenation as the final step to introduce the desired

stereochemistry.[5] The supporting information of the publication provides detailed

experimental procedures, HPLC data, compound characterization, NMR spectra, and HRMS

spectra, which are essential for the successful and reproducible synthesis of the compound.[5]

Signaling Pathways and Mechanism of Action
Currently, there is a lack of specific information in the public domain regarding the signaling

pathways directly modulated by (±)-Sinactine. The broader class of tetrahydroprotoberberine

alkaloids is known to interact with various receptors, including dopamine and sigma receptors,

suggesting potential mechanisms of action related to neurotransmission.[2][3] However, further

research is required to elucidate the precise molecular targets and signaling cascades affected

by (±)-Sinactine to fully understand its observed biological activities.

Experimental Workflow Diagrams
To visually represent the methodologies described, the following diagrams have been

generated using the DOT language.
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Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).
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Caption: Workflow for Determining IC50 in Cytotoxicity Assays.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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